molecular formula C17H21NO5S2 B13761450 Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt CAS No. 68239-11-2

Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt

Cat. No.: B13761450
CAS No.: 68239-11-2
M. Wt: 383.5 g/mol
InChI Key: LNTHAPOUCNPOLE-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to a benzothiazolium moiety through a dioxolo bridge. The presence of a methyl group and a sulfopropyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazolium Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Spirocyclization: The benzothiazole derivative is then reacted with a cyclohexanone derivative in the presence of a suitable catalyst to form the spirocyclic structure.

    Introduction of the Dioxolo Bridge: This step involves the reaction of the spirocyclic intermediate with a dioxolane derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the benzothiazolium moiety to its corresponding benzothiazoline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and cell cycle regulation.

Properties

CAS No.

68239-11-2

Molecular Formula

C17H21NO5S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-(6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-2,1'-cyclohexane]-7-yl)propane-1-sulfonate

InChI

InChI=1S/C17H21NO5S2/c1-12-18(8-5-9-25(19,20)21)13-10-14-15(11-16(13)24-12)23-17(22-14)6-3-2-4-7-17/h10-11H,2-9H2,1H3

InChI Key

LNTHAPOUCNPOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC3=C(C=C2S1)OC4(O3)CCCCC4)CCCS(=O)(=O)[O-]

Origin of Product

United States

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